4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile
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Overview
Description
4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile is a complex organic compound that features a unique combination of a pyridine ring, an azetidine ring, and an octahydrocyclopenta[c]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring. The reaction conditions often include the use of a strong base and a suitable solvent.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Formation of the Octahydrocyclopenta[c]pyrrole Moiety: This step involves the cyclization of a suitable precursor to form the octahydrocyclopenta[c]pyrrole ring. The reaction conditions often include the use of a strong acid and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: This compound is being investigated for its potential use as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Research: Researchers are exploring the compound’s potential as a tool for studying biological processes, particularly those involving the pyridine and azetidine rings.
Mechanism of Action
The mechanism of action of 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with neurotransmitter receptors or ion channels .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share some structural similarities with 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile.
Azetidinone Derivatives: Compounds containing the azetidinone ring, such as β-lactams, also share structural similarities and may exhibit similar biological activities.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the pyridine, azetidine, and octahydrocyclopenta[c]pyrrole rings. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-7-14-6-15(4-5-18-14)20-10-16(11-20)19-8-12-2-1-3-13(12)9-19/h4-6,12-13,16H,1-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUGBLPGCQFQCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=CC(=NC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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